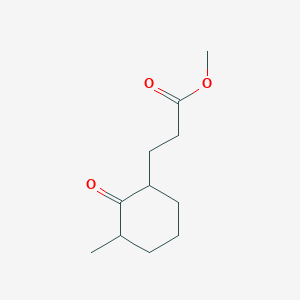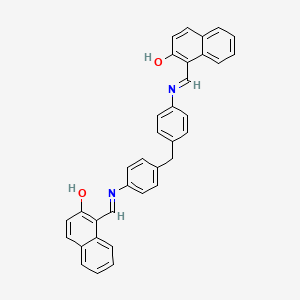
4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) is a complex organic compound with the molecular formula C35H26N2O2 and a molecular weight of 506.61 g/mol This compound is known for its unique structure, which includes two naphthylmethylene groups connected by a methylene bridge to an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4,4’-methylenedianiline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) involves its interaction with molecular targets through its functional groups. The hydroxyl and imine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal applications, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline)
- 4-Ethyl-N-(2-hydroxy-1-naphthylmethylene)aniline
- 2-Naphthalenol, 1,1’-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-
Uniqueness
4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) is unique due to its symmetrical structure and the presence of two naphthylmethylene groups. This structure imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
4231-45-2 |
|---|---|
Formule moléculaire |
C35H26N2O2 |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
1-[[4-[[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C35H26N2O2/c38-34-19-13-26-5-1-3-7-30(26)32(34)22-36-28-15-9-24(10-16-28)21-25-11-17-29(18-12-25)37-23-33-31-8-4-2-6-27(31)14-20-35(33)39/h1-20,22-23,38-39H,21H2 |
Clé InChI |
FECLBTRXQLVKAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)CC4=CC=C(C=C4)N=CC5=C(C=CC6=CC=CC=C65)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)
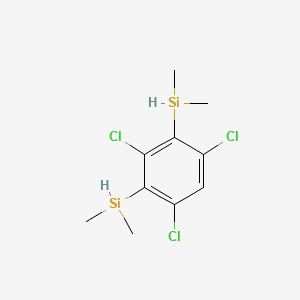



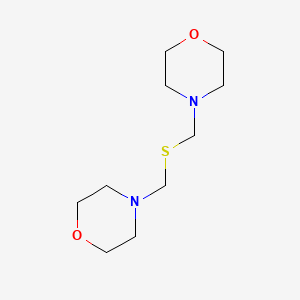

![1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11958775.png)
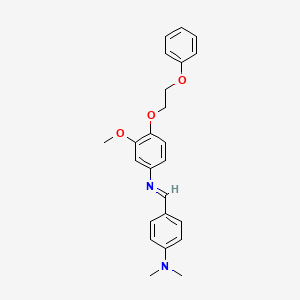
methanol](/img/structure/B11958812.png)

